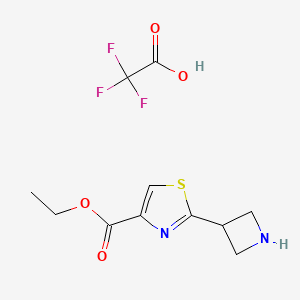
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C11H13F3N2O4S and its molecular weight is 326.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
生物活性
Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃F₃N₂O₄S
- Molecular Weight : 326.29 g/mol
- CAS Number : 2303565-48-0
The compound features an azetidine ring and a thiazole moiety, along with a trifluoroacetate group that enhances its chemical properties and potential biological activities .
Antimicrobial Activity
Research indicates that compounds with thiazole structures often exhibit diverse biological activities, particularly antimicrobial properties. Ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate derivatives have shown promise in various antimicrobial assays:
- Testing Method : Agar-well diffusion method
- Microbial Strains Tested : Bacillus subtilis, Aspergillus niger
- Results : Some derivatives demonstrated effectiveness comparable to standard antimicrobial agents .
Antiviral Activity
The compound has also been explored for its antiviral potential, particularly against HIV. Preliminary studies indicate that derivatives of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate may inhibit viral replication in HIV-infected cell lines:
- Assays Conducted : Biochemical assays to evaluate inhibition of viral replication.
- Findings : Certain derivatives exhibited significant inhibitory effects, suggesting their utility in anti-HIV drug development.
Other Biological Activities
Thiazole derivatives are known for a range of biological activities beyond antimicrobial and antiviral effects. These include:
- Anticancer : Potential to inhibit tumor growth.
- Anti-inflammatory : Reduction of inflammation markers.
- Antioxidant : Scavenging free radicals.
The specific activities of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate are yet to be fully elucidated but are expected to align with the general trends observed in thiazole compounds .
Synthesis Methods
The synthesis of ethyl 2-(azetidin-3-yl)thiazole-4-carboxylate typically involves multi-step reactions optimizing yield and purity. Common methods include:
- Starting Materials : Ethyl 2-aminothiazole derivatives.
- Reactions Involved :
- Sulfonation
- Sulfonamide coupling
- Characterization Techniques : NMR (1H and 13C), LCMS, IR spectroscopy.
These methods allow for the efficient production of the compound while maintaining high purity levels .
Study on Antimicrobial Activity
A study published in the Chemistry & Biology Interface journal evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds bearing specific substituents (e.g., nitro and amino groups) showed enhanced activity against bacterial strains like Bacillus subtilis and fungal strains like Aspergillus niger:
| Compound | Activity | Microbial Strain |
|---|---|---|
| 4e | High | Bacillus subtilis |
| 4f | Moderate | Aspergillus niger |
| 4k | High | Bacillus subtilis |
| 4l | Moderate | Aspergillus niger |
This study underscores the potential of thiazole derivatives as effective antimicrobial agents .
Antiviral Research
Another significant study focused on the antiviral properties of thiazole derivatives against HIV. The research highlighted the ability of certain synthesized compounds to inhibit viral replication effectively, suggesting a pathway for developing new anti-HIV therapies based on ethyl 2-(azetidin-3-yl)thiazole derivatives.
属性
IUPAC Name |
ethyl 2-(azetidin-3-yl)-1,3-thiazole-4-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.C2HF3O2/c1-2-13-9(12)7-5-14-8(11-7)6-3-10-4-6;3-2(4,5)1(6)7/h5-6,10H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXPKXMCXVJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














